9-Aminophenanthrene: A Technical Guide to Synthesis and Purification
9-Aminophenanthrene: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthesis and purification methodologies for 9-aminophenanthrene, a crucial building block in medicinal chemistry and materials science. 9-Aminophenanthrene serves as a key intermediate for various derivatives, including fluorescent probes and pharmacologically active compounds.[1][2] This guide details established experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows for clarity.
Synthesis of 9-Aminophenanthrene
The synthesis of 9-aminophenanthrene can be accomplished through several strategic pathways. The most common methods involve the reduction of a nitro precursor, a palladium-catalyzed amination of a halo-phenanthrene, or a rearrangement reaction from a carboxamide derivative.
Method A: Reduction of 9-Nitrophenanthrene
This is a classical and direct approach, involving the nitration of phenanthrene followed by the reduction of the resulting 9-nitrophenanthrene. The reduction of the nitro group is a high-yielding transformation.
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Nitration of Phenanthrene: To a solution of phenanthrene in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored until completion.
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Isolation of 9-Nitrophenanthrene: The reaction mixture is poured into water, and the precipitated 9-nitrophenanthrene is collected by filtration, washed, and dried.[3]
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Reduction to 9-Aminophenanthrene: The 9-nitrophenanthrene is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, commonly tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced.
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Work-up and Isolation: After the reduction is complete, the reaction mixture is basified (e.g., with NaOH or NH₄OH) to precipitate the tin salts and deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 9-aminophenanthrene.
Caption: Synthesis via Reduction of 9-Nitrophenanthrene.
Method B: Buchwald-Hartwig Amination of 9-Bromophenanthrene
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method allows for the direct amination of an aryl halide, such as 9-bromophenanthrene, using an ammonia equivalent.
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Reaction Setup: A reaction vessel is charged with 9-bromophenanthrene, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[6][7]
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Amine Source: An ammonia surrogate, such as benzophenone imine or ammonia itself, is added to the reaction mixture.[5]
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Reaction Conditions: An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours, typically ranging from 80 °C to 110 °C.[6] The reaction progress is monitored by TLC or LC-MS.
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Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. If an imine was used, it is hydrolyzed with a mild acid. The mixture is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to yield the crude product.
Caption: Buchwald-Hartwig Amination Pathway.
Method C: Hofmann Rearrangement of Phenanthrene-9-carboxamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[8][9] This route requires the preparation of phenanthrene-9-carboxamide, typically from the corresponding carboxylic acid.
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Synthesis of Phenanthrene-9-carboxamide: Phenanthrene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to form phenanthrene-9-carboxamide.
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Rearrangement Reaction: The phenanthrene-9-carboxamide is treated with a solution of bromine or N-bromosuccinimide (NBS) in a strong aqueous base like sodium hydroxide (NaOH).[10][11] The reaction is typically initiated at a low temperature and then allowed to warm.
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Intermediate Formation: This process proceeds through an isocyanate intermediate, which is subsequently hydrolyzed by the aqueous base.[11]
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Work-up and Isolation: The reaction mixture is cooled, and the product, 9-aminophenanthrene, is extracted using an organic solvent. The organic extracts are combined, washed, dried, and concentrated in vacuo to afford the crude product.
Caption: Hofmann Rearrangement Pathway.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reduction | 9-Nitrophenanthrene | SnCl₂/HCl or H₂/Pd-C | High (>90%) | High yield, reliable, common reagents | Requires synthesis of the nitro precursor |
| Buchwald-Hartwig | 9-Bromophenanthrene | Pd catalyst, ligand, base | Good to Excellent (70-95%) | High functional group tolerance, direct | Expensive catalyst and ligands, requires inert conditions |
| Hofmann Rearrangement | Phenanthrene-9-carboxamide | Br₂, NaOH | Moderate to Good (60-85%) | Utilizes a different precursor, avoids nitration | Multi-step precursor synthesis, strongly basic conditions[10] |
Purification of 9-Aminophenanthrene
Crude 9-aminophenanthrene often contains unreacted starting materials or byproducts. Purification is essential to obtain a high-purity final product suitable for further applications.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[12] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.[13]
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Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve 9-aminophenanthrene well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[14]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[13]
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Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove all traces of the solvent.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like amines, modifications to standard protocols are often necessary.
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Stationary Phase and Eluent: A column is typically packed with silica gel. To prevent peak tailing and improve separation of the basic amine, the eluent system is often modified. A common mobile phase is a gradient of ethyl acetate in hexanes, with a small amount (0.5-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide.[15][16]
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Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel or celite.[17] After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.
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Elution and Fraction Collection: The eluent is passed through the column under positive pressure. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Isolation: Fractions containing the pure 9-aminophenanthrene are combined, and the solvent is removed by rotary evaporation to yield the purified product.
Caption: General Workflow for Purification.
Physical and Spectroscopic Data
Accurate characterization is critical to confirm the identity and purity of the synthesized 9-aminophenanthrene.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N | [18][19] |
| Molecular Weight | 193.24 g/mol | [18][19] |
| Appearance | White to brown or pink/tan solid/powder | [18][19] |
| Melting Point | 137-139 °C | [1][18][20] |
| Solubility | Slightly soluble in water (0.00581 mg/mL) | [1][18] |
| ¹H NMR | Spectra available in public databases | [19] |
| ¹³C NMR | Spectra available in public databases | [19] |
| IR Spectroscopy | Spectra available in public databases | [19] |
| CAS Number | 947-73-9 | [18] |
References
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- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 18. 947-73-9 CAS MSDS (9-AMINOPHENANTHRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
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